1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine is a complex organic compound characterized by its unique molecular structure, which includes a thieno[2,3-d]pyrimidine core substituted with a phenyl group and a piperidine moiety
Scientific Research Applications
1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine has shown promise in various scientific research applications, including:
Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications include the treatment of cancer, inflammation, and infectious diseases.
Industry: The compound's unique properties may be leveraged in the development of advanced materials and chemical sensors.
Safety and Hazards
Future Directions
Given the interest in pyrimidine derivatives in the field of medicinal chemistry, future research could focus on further elucidating the biological activity of this compound and its potential therapeutic applications. Additionally, more detailed studies on its synthesis and chemical properties could also be beneficial .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({4-Chloro-5-phenothieno[2,3-d]pyrimidin-2-yl}methyl)piperidine typically involves multiple steps, starting with the formation of the thieno[2,3-d]pyrimidine core. One common approach is the cyclocondensation of a 2-aminoester derivative with ethyl isothiocyanate in the presence of a base such as sodium hydroxide (NaOH). Subsequent chlorination and alkylation steps introduce the phenyl group and the piperidine moiety, respectively.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require careful control of temperature, pressure, and reaction time to ensure consistent product quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
Mechanism of Action
1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine is structurally similar to other thieno[2,3-d]pyrimidine derivatives, such as 4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine and 2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine. its unique combination of functional groups and molecular structure sets it apart, offering distinct advantages in terms of reactivity and biological activity.
Comparison with Similar Compounds
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine
Properties
IUPAC Name |
4-chloro-5-phenyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3S/c19-17-16-14(13-7-3-1-4-8-13)12-23-18(16)21-15(20-17)11-22-9-5-2-6-10-22/h1,3-4,7-8,12H,2,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFPNFUUVJRTPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.